molecular formula C20H24N2O4 B3451670 N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide

N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B3451670
M. Wt: 356.4 g/mol
InChI Key: DYVNPMCLHVBTBM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to modulate various physiological processes in the body.

Mechanism of Action

DMXB-A acts as a selective agonist for the α7 subtype of N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamides, which are widely distributed in the brain and other tissues. Activation of α7 N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamides by DMXB-A leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, modulates various physiological processes such as synaptic plasticity, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by modulating the release of cytokines and other inflammatory mediators. DMXB-A has also been shown to promote neuroprotection by reducing oxidative stress and improving mitochondrial function. Additionally, it has been shown to improve cognitive function by enhancing synaptic plasticity and memory consolidation.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide subtype, which allows for the specific modulation of this receptor. Additionally, DMXB-A has been shown to have a high degree of potency and efficacy, which makes it a useful tool for studying the effects of α7 this compound activation. However, DMXB-A has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Additionally, DMXB-A has a short half-life, which limits its usefulness for long-term studies.

Future Directions

There are several future directions for research on DMXB-A. One area of research is the development of novel analogs of DMXB-A with improved pharmacological properties, such as increased potency or longer half-life. Another area of research is the investigation of the effects of DMXB-A in various disease models, such as Alzheimer's disease or addiction. Additionally, the mechanism of action of DMXB-A on other physiological processes, such as immune function or cardiovascular function, could be explored. Finally, the development of DMXB-A as a potential therapeutic agent for various diseases could be investigated further.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. DMXB-A has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in the brain.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-17-7-8-18(19(13-17)25-2)21-20(23)16-5-3-15(4-6-16)14-22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVNPMCLHVBTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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